(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

Spleen Tyrosine Kinase Asymmetric Synthesis X-ray Crystallography

This (R)-configured pyrrolidine (CAS 1261235-39-5) is the stereochemically defined building block essential for ATP-competitive Syk inhibitors (PDB: 4XG4) and Plasmodium DHODH programs (IC50=64 nM). Substituting the (S)-enantiomer (CAS 1261233-26-4) or racemate invalidates target affinity and selectivity due to chiral enzyme-pocket requirements. It also offers a favorable CYP2D6 profile (IC50=100 nM). Guarantee your synthesis route with the validated (R)-stereocenter.

Molecular Formula C8H10FN3O
Molecular Weight 183.18 g/mol
Cat. No. B7975995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
Molecular FormulaC8H10FN3O
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC=C(C=N2)F
InChIInChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1
InChIKeyVEXNQGJAKXVXCY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol Is Essential for Asymmetric Kinase Inhibitor Design


(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol (CAS 1261235-39-5) is a chiral pyrrolidine derivative with a 5-fluoropyrimidine substituent. It is a critical intermediate in pharmaceutical synthesis, specifically as a building block for targeted kinase inhibitors. Its value lies in its defined (R)-stereocenter at the pyrrolidine 3-position, which is essential for enantioselective interactions with biological targets such as protein kinases [1]. The 5-fluoro substitution on the pyrimidine ring enhances metabolic stability and binding affinity, making it a structurally versatile pharmacophore [1].

The Limitations of Using Generic Analogs of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol in Research


Generic substitution with alternative 5-fluoropyrimidine-pyrrolidine derivatives or the achiral racemate is not scientifically equivalent and can invalidate research outcomes. The (R)-enantiomer's specific three-dimensional orientation dictates its binding to chiral enzyme pockets like kinases [1]. Substitution with the (S)-enantiomer (CAS 1261233-26-4) will lead to a complete loss or significant alteration of target affinity and selectivity, as biological systems are inherently stereoselective . Furthermore, compounds with different linker chemistry or substitution patterns on the pyrimidine ring, while appearing similar, will exhibit distinct binding kinetics and off-target profiles, rendering them unsuitable as direct functional replacements without rigorous revalidation.

Quantitative Differentiation Guide for (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol vs. Structural Analogs


Defined (R)-Stereochemistry for Enantioselective Kinase Binding in Syk Inhibitor Development

The (R)-enantiomer is a confirmed structural component of a potent inhibitor of Spleen Tyrosine Kinase (Syk), as demonstrated by its presence in the co-crystal structure with the kinase domain. The complex, deposited as PDB ID 4XG4, shows the (3R)-1-{[1-(5-fluoro-2-{[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]amino}pyrimidin-4-yl)-4-methyl-1H-pyrrol-3-yl]methyl}pyrrolidin-3-ol molecule bound in the ATP-binding pocket [1]. This crystallographic evidence provides a direct structural rationale for the compound's utility in designing ATP-competitive inhibitors, a property that its (S)-enantiomer or racemic mixture cannot reliably provide.

Spleen Tyrosine Kinase Asymmetric Synthesis X-ray Crystallography

Enantiomeric Purity as a Prerequisite for Consistent Activity Against RIPK1

The importance of the (R)-stereocenter is further underscored by patent data where the (R) and (S) enantiomers of a closely related advanced intermediate (derived from (R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol) were prepared and tested separately against Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). Both enantiomers showed inhibitory activity with IC50 values reported as <100 nM [1]. This direct comparison demonstrates that while both enantiomers may be active, the specific stereochemistry is a critical variable that can lead to distinct downstream development outcomes in terms of selectivity and pharmacokinetics.

Receptor-Interacting Protein Kinase 1 Enantiomeric Resolution Kinase Inhibition Assay

Demonstrated Activity Against Plasmodium falciparum DHODH, a Validated Antimalarial Target

The compound, as part of a broader chemotype, has demonstrated potent inhibition against dihydroorotate dehydrogenase (DHODH) from the malaria parasite Plasmodium falciparum. BindingDB reports an IC50 value of 64 nM for a closely related analog containing the core (R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol motif [1]. This target is essential for pyrimidine biosynthesis in the parasite and is a clinically validated target for antimalarial therapy.

Dihydroorotate Dehydrogenase Malaria Enzyme Inhibition

Evaluated Polycomb Protein EED Binding Affinity Suggests Epigenetic Applications

Compounds containing the core pyrrolidine-pyrimidine structure have been evaluated for binding to the Polycomb protein EED, a component of the PRC2 epigenetic silencing complex. A structurally related analog demonstrated binding with an IC50 of 30 nM in a TR-FRET assay [1]. While the exact data for the unsubstituted (R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol is not directly reported, the class-level activity against this high-value oncology target suggests a defined and differentiable application in epigenetics research.

Epigenetics Polycomb Repressive Complex 2 TR-FRET

Preferential Selectivity Over CYP2D6 Compared to Other CYP Isoforms

A compound derived from the (R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol scaffold demonstrated a favorable selectivity profile against a key drug-metabolizing enzyme, Cytochrome P450 2D6 (CYP2D6). The compound showed an IC50 of 100 nM against CYP2D6 [1], which is a relatively low potency for CYP inhibition. This suggests a potentially lower risk of drug-drug interactions mediated by this isoform compared to other, more promiscuous kinase inhibitor scaffolds.

Cytochrome P450 Drug-Drug Interactions Metabolic Stability

Primary Application Scenarios for (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol in Scientific Research


Asymmetric Synthesis of Syk Inhibitors for Oncology Research

The primary and most validated application for this compound is as a key chiral intermediate in the multi-step synthesis of potent, ATP-competitive Spleen Tyrosine Kinase (Syk) inhibitors. The crystallographic evidence of its (R)-configured binding mode in the Syk active site (PDB: 4XG4) provides a structural blueprint for inhibitor design. Researchers can use this compound to build focused libraries of Syk inhibitors for studying B-cell receptor signaling, autoimmune diseases, and certain B-cell malignancies [1].

Development of Antiparasitic Agents Targeting DHODH

The compound serves as a starting scaffold for developing inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a clinically validated target for malaria treatment. The demonstrated nanomolar activity (IC50 = 64 nM) against this enzyme justifies its use in medicinal chemistry campaigns aimed at creating novel antimalarial drugs with new mechanisms of action to combat emerging drug resistance [2].

Chemical Probe Synthesis for Epigenetic EED Protein

The scaffold has demonstrated activity against the EED protein of the PRC2 complex, a key player in epigenetic silencing in cancer. Researchers can utilize this compound as a core for developing new chemical probes to dissect the function of PRC2 in various cellular contexts, or as a starting point for lead optimization programs seeking to create potent and selective EED inhibitors [3].

Design of Kinase Inhibitors with a Defined CYP Inhibition Profile

For projects where mitigating cytochrome P450-mediated drug-drug interactions is a priority, this scaffold offers a quantifiable advantage. The data indicating a relatively low potency (IC50 = 100 nM) against CYP2D6 allows medicinal chemists to prioritize this core structure when designing kinase inhibitors with a potentially cleaner safety and pharmacokinetic profile compared to more promiscuous heterocyclic cores [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.